Iloperidone Carboxylic Acid-d3 Iloperidone Carboxylic Acid-d3
Brand Name: Vulcanchem
CAS No.: 1346601-35-1
VCID: VC0118572
InChI: InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3
SMILES: COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F
Molecular Formula: C23H25FN2O5
Molecular Weight: 431.479

Iloperidone Carboxylic Acid-d3

CAS No.: 1346601-35-1

Cat. No.: VC0118572

Molecular Formula: C23H25FN2O5

Molecular Weight: 431.479

* For research use only. Not for human or veterinary use.

Iloperidone Carboxylic Acid-d3 - 1346601-35-1

Specification

CAS No. 1346601-35-1
Molecular Formula C23H25FN2O5
Molecular Weight 431.479
IUPAC Name 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)benzoic acid
Standard InChI InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1D3
Standard InChI Key AXUKEZOJOPXXTB-FIBGUPNXSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Introduction

Chemical Identity and Properties

Iloperidone Carboxylic Acid-d3 is a deuterium-labeled derivative of a primary metabolite of iloperidone. The compound has distinct chemical characteristics that enable its use in pharmaceutical research and analytical applications.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of Iloperidone Carboxylic Acid-d3:

PropertyValue
CAS Number1346601-35-1
IUPAC Name4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-(methoxy-d3)benzoic acid
Molecular FormulaC23H22D3FN2O5
Molecular Weight431.48 g/mol
AppearanceWhite solid
SolubilityMethanol
Storage ConditionStore at 2-8°C
SynonymsIloperidone Carboxylic Acid-d3

The compound features three deuterium atoms replacing hydrogen in the methoxy group, which is a critical structural modification for its use as a reference standard in analytical chemistry and pharmacokinetic studies .

Structural Characteristics

Iloperidone Carboxylic Acid-d3 contains several key structural elements:

  • A fluorobenzo[d]isoxazole ring system

  • A piperidine ring

  • A propoxy linking group

  • A methoxy group with three deuterium atoms (methoxy-d3)

  • A carboxylic acid functional group

This structure corresponds to the P95 metabolite of iloperidone but with deuterium isotopic labeling on the methoxy group . The deuterium labeling provides a distinct mass signature that makes the compound valuable for mass spectrometry-based analytical methods.

Relationship to Iloperidone

Iloperidone Carboxylic Acid-d3 is directly related to iloperidone, which is an atypical antipsychotic approved for treating schizophrenia. Understanding this relationship provides context for the importance of this deuterated compound.

Iloperidone Metabolism

Iloperidone undergoes three major biotransformation pathways in the body:

  • Carbonyl reduction to produce P88

  • CYP2D6-mediated hydroxylation to produce P95

  • CYP3A4-mediated O-demethylation to produce P89

The P95 metabolite, which results from CYP2D6-mediated hydroxylation, is particularly significant as it represents 47.9% of the total plasma exposure (AUC) of iloperidone and its metabolites at steady-state in extensive metabolizers (EM) and 25% in poor metabolizers (PM) . Iloperidone Carboxylic Acid-d3 is essentially a deuterated version of this P95 metabolite.

Pharmacological Significance

Iloperidone Carboxylic Acid-d3, as a deuterated version of P95, maintains similar pharmacological properties but with the analytical advantage of isotopic labeling. This allows researchers to distinguish between endogenous metabolites and the administered compound in biological samples.

Synthesis Methods

The synthesis of Iloperidone Carboxylic Acid-d3 involves specialized chemical processes to incorporate deuterium atoms at specific positions in the molecule.

General Synthetic Approach

The synthesis typically involves modifying the parent compound, iloperidone, or directly synthesizing the P95 metabolite with deuterated reagents. The process generally includes:

  • Using deuterated solvents or reagents to incorporate deuterium into the methoxy group

  • Chemical reactions that allow for selective incorporation of deuterium atoms

  • Purification steps to isolate the deuterated compound

While specific synthetic routes may vary, the goal is to create a molecule that is chemically identical to the P95 metabolite except for the isotopic substitution of hydrogen with deuterium in the methoxy group.

Specialized Techniques

The synthesis of deuterated compounds typically requires specialized techniques:

  • Use of deuterated starting materials

  • Control of reaction conditions to prevent deuterium-hydrogen exchange

  • Chromatographic purification methods to ensure isotopic purity

Applications in Research

Iloperidone Carboxylic Acid-d3 serves various important functions in pharmaceutical research and development.

Analytical Reference Standard

As a labeled standard, Iloperidone Carboxylic Acid-d3 is primarily used in analytical chemistry for:

  • Quantitative analysis of iloperidone metabolites in biological samples

  • Method development and validation for bioanalytical assays

  • Quality control procedures in pharmaceutical laboratories

The deuterium labeling provides a mass shift that allows analysts to distinguish between the reference standard and the endogenous metabolite, enabling precise quantification.

Metabolic Studies

Iloperidone Carboxylic Acid-d3 facilitates detailed metabolic tracing without significantly altering the pharmacokinetic profile of the compound. This makes it valuable for:

  • Studying the metabolic pathways of iloperidone

  • Investigating drug-drug interactions involving CYP2D6

  • Assessing metabolic variations in different populations (e.g., extensive vs. poor metabolizers)

The deuterated compound allows researchers to track the formation and elimination of the P95 metabolite with high precision, contributing to a better understanding of iloperidone's pharmacokinetics.

Pharmacokinetic Considerations

The pharmacokinetic properties of Iloperidone Carboxylic Acid-d3 are largely similar to those of the non-deuterated P95 metabolite, with some subtle differences due to isotopic substitution.

Isotope Effects on Pharmacokinetics

Deuterium substitution can affect certain aspects of a compound's pharmacokinetics:

These subtle differences make deuterated compounds valuable for studying metabolic processes while maintaining relevance to the non-deuterated compounds.

Comparison with Non-deuterated Metabolite

The P95 metabolite (non-deuterated) demonstrates the following pharmacokinetic properties:

  • Elimination half-life of 23 hours in CYP2D6 extensive metabolizers (EM)

  • Elimination half-life of 31 hours in CYP2D6 poor metabolizers (PM)

  • Represents a significant portion of total plasma exposure following iloperidone administration

Iloperidone Carboxylic Acid-d3 would exhibit similar properties but with the analytical advantage of distinguishable mass spectrometric detection.

Analytical Methods

Various analytical techniques are employed in the detection and quantification of Iloperidone Carboxylic Acid-d3 in research settings.

Mass Spectrometry

Mass spectrometry is the primary analytical technique used with deuterated standards such as Iloperidone Carboxylic Acid-d3:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) allows for sensitive and specific detection

  • The mass shift created by deuterium substitution provides clear differentiation from the non-deuterated metabolite

  • Internal standard calibration using the deuterated compound enables accurate quantification of the non-deuterated metabolite in biological samples

Comparative Studies

Limited comparative studies exist specifically on Iloperidone Carboxylic Acid-d3, but research on deuterated pharmaceutical compounds in general provides relevant insights.

Advantages Over Non-deuterated Analogs

Deuterated compounds like Iloperidone Carboxylic Acid-d3 offer several advantages in research applications:

  • Enhanced stability in certain metabolic pathways

  • Distinct mass spectrometric signatures for analytical discrimination

  • Potential for use as internal standards in quantitative analyses

  • Similar physicochemical properties to the non-deuterated compounds, allowing for relevant comparative studies

These advantages make deuterated compounds valuable tools in pharmaceutical research and development.

Future Research Directions

Several promising research directions could expand our understanding and application of Iloperidone Carboxylic Acid-d3.

Challenges and Limitations

Research involving Iloperidone Carboxylic Acid-d3 faces several challenges:

  • Limited commercial availability of specialized deuterated compounds

  • Higher costs compared to non-deuterated analogs

  • Potential for deuterium-hydrogen exchange under certain conditions

  • Regulatory considerations for the use of isotopically labeled compounds in clinical research

Addressing these challenges could expand the utility of Iloperidone Carboxylic Acid-d3 in pharmaceutical research and development.

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